Tert-butyl formate

Description

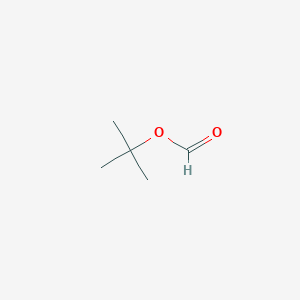

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPAXCPQAAOIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024690 | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

762-75-4 | |

| Record name | tert-Butyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyl formate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5BC8DA85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Formate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of tert-butyl formate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Executive Summary

This compound (TBF), also known by its IUPAC name tert-butyl methanoate, is the ester formed from formic acid and tert-butyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor, utilized as a solvent and a reagent in organic synthesis.[1] Notably, it is also a known degradation product of the gasoline additive methyl tert-butyl ether (MTBE), making its environmental and toxicological properties a subject of interest.[3][4] This document details its physicochemical properties, spectroscopic signature, reactivity profile, and relevant experimental procedures.

Molecular Structure and Identification

This compound consists of a central carbonyl group bonded to a hydrogen atom on one side and an oxygen atom on the other. This oxygen is, in turn, attached to a bulky tert-butyl group. The steric hindrance imparted by the tert-butyl group significantly influences the ester's reactivity, particularly its hydrolysis mechanism.

// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; C2 [label="C"]; C3 [label="CH₃"]; C4 [label="CH₃"]; C5 [label="CH₃"];

// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];

// Define structure H1 -- C1 [label=""]; C1 -- O1 [label="", style=double]; C1 -- O2 [label=""]; O2 -- C2 [label=""]; C2 -- p1 [dir=none]; C2 -- p2 [dir=none]; C2 -- p3 [dir=none]; p1 -- C3 [label=""]; p2 -- C4 [label=""]; p3 -- C5 [label=""];

// Rank constraints for layout {rank=same; H1; O1;} {rank=same; C1;} {rank=same; O2;} {rank=same; C2;} {rank=same; C3; C4; C5;} } caption: "Molecular Structure of this compound"

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 762-75-4 | [2][3] |

| EC Number | 212-105-0 | [3] |

| Molecular Formula | C₅H₁₀O₂ | [1][3][5] |

| Molecular Weight | 102.13 g/mol | [5] |

| SMILES | CC(C)(C)OC=O | [1][5] |

| InChI | InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | [1][5] |

| InChIKey | RUPAXCPQAAOIPB-UHFFFAOYSA-N |[1][5] |

Physicochemical Properties

This compound is a volatile and highly flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | Colorless liquid | Ambient | [1] |

| Boiling Point | 82-83 °C | 1 atm | [5] |

| Density | 0.872 g/mL | 25 °C | [5] |

| Refractive Index (n_D) | 1.379 | 20 °C | |

| Flash Point | -9 °C | Closed Cup | [5] |

| Solubility | Soluble in organic solvents, less soluble in water | - |[1] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Values |

|---|---|

| ¹H NMR | Two distinct signals are expected: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the formyl proton. |

| δ ≈ 1.4-1.5 ppm (s, 9H, -C(CH₃)₃) | |

| δ ≈ 8.0-8.1 ppm (s, 1H, -CHO) | |

| ¹³C NMR | Three signals are expected: one for the methyl carbons, one for the quaternary carbon of the tert-butyl group, and one for the carbonyl carbon. |

| δ ≈ 28 ppm (-C(CH₃)₃) | |

| δ ≈ 74 ppm (-C(CH₃)₃) | |

| δ ≈ 161 ppm (C=O) | |

| Infrared (IR) | Strong C=O stretch characteristic of esters. C-H stretches and bends for the alkyl groups. |

| ~2980 cm⁻¹ (C-H stretch, sp³) | |

| ~1725 cm⁻¹ (C=O stretch, strong) | |

| ~1150-1200 cm⁻¹ (C-O stretch) | |

| Mass Spec (EI) | The molecular ion peak (m/z 102) may be weak. The base peak is typically from the stable tert-butyl cation. |

| m/z = 57 ([C(CH₃)₃]⁺, base peak) | |

| m/z = 59 |

| | m/z = 41 |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR frequencies are typical ranges for the functional groups.

Reactivity and Stability

Hydrolysis

This compound is stable under standard conditions but undergoes hydrolysis in aqueous environments, a reaction that can be catalyzed by both acid and base.[1] The hydrolysis yields tert-butyl alcohol and formic acid.

Equation: HCOOC(CH₃)₃ + H₂O ⇌ HCOOH + (CH₃)₃COH

The kinetics of this hydrolysis have been studied, showing dependence on pH and temperature. At neutral pH (5-7) and 22°C, the half-life is approximately 5 days.[6] However, under acidic conditions (pH=2) at 4°C, the half-life shortens dramatically to about 6 hours.[6] In basic conditions (pH=11) at 22°C, the half-life is only 8 minutes.[6]

Unlike many other tert-butyl esters which hydrolyze via an AAL1 mechanism (cleavage of the alkyl-oxygen bond) due to the stability of the tert-butyl carbocation, this compound is believed to primarily undergo acid-catalyzed hydrolysis via an AAC2 mechanism. This involves acyl-oxygen bond cleavage following a rate-limiting bimolecular addition of water, a pathway favored by the high reactivity of the formyl group.

Use in Synthesis

This compound serves as a reagent in various chemical transformations. It can be used in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst.[7] It also finds application as a solvent in organic synthesis.[1]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general method for the synthesis of tert-butyl esters, adapted for this compound. The direct Fischer esterification of tert-butyl alcohol is often inefficient due to the steric hindrance of the alcohol and its propensity to eliminate to form isobutene under strong acid conditions. A common alternative involves reacting the alcohol with an activated form of formic acid or using a strong, non-nucleophilic acid catalyst under controlled conditions.

Materials and Equipment:

-

Formic acid (≥95%)

-

tert-Butyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl alcohol (1.0 eq), formic acid (1.1 eq), and a catalytic amount of DMAP (0.05 eq).

-

Solvent Addition: Dissolve the components in anhydrous dichloromethane (approx. 5-10 mL per gram of tert-butyl alcohol).

-

Coupling Agent Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

-

Reaction: Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.

-

Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup - Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a colorless oil. For high purity, the product can be purified by fractional distillation under atmospheric pressure (b.p. 82-83 °C).

Safety and Handling

This compound is a hazardous chemical requiring appropriate safety precautions.

Table 4: GHS Hazard Information

| Classification | Code | Description | Reference |

|---|---|---|---|

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [5][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[5][8] |

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 762-75-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]

- 5. CN103787973A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. This compound 99 762-75-4 [sigmaaldrich.com]

- 8. This compound | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl formate (TBF), also known as formic acid tert-butyl ester, is an organic compound with the chemical formula C5H10O2.[1] It is a colorless liquid with a fruity odor, recognized as a key intermediate and a reagent in various chemical reactions.[2] Notably, it is a principal degradation product of methyl tert-butyl ether (MTBE), a former gasoline additive, making its analysis crucial in environmental studies.[3][4] In synthetic chemistry, it serves as a reagent, for instance, in the direct carbonylation of benzyl halides. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a volatile and flammable liquid.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C5H10O2 | [1][5][6] |

| Molecular Weight | 102.13 g/mol | [1][7][8] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 82-83 °C | [1][5][7] |

| Density | 0.872 g/mL at 25 °C | [1][5][7] |

| Refractive Index (n20/D) | 1.379 | [5][7] |

| Flash Point | -9 °C | [1][7] |

| CAS Number | 762-75-4 | [1][5][7] |

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed Fischer esterification of formic acid with tert-butyl alcohol. This reaction involves the protonation of the formic acid carbonyl group, followed by nucleophilic attack by the hydroxyl group of tert-butyl alcohol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 762-75-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 4. scbt.com [scbt.com]

- 5. 762-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]

- 7. 甲酸叔丁酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-butyl formate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of tert-butyl formate, a versatile organic compound with applications in chemical synthesis and relevance in environmental science. The document details its chemical and physical properties, safety and handling protocols, and provides in-depth experimental procedures for its synthesis and analysis. Particular emphasis is placed on providing researchers and drug development professionals with the practical information necessary for its application in a laboratory setting. While not directly implicated in biological signaling pathways, its role as a chemical intermediate makes it a compound of interest in the synthesis of more complex molecules.

Introduction

This compound (TBF), systematically named tert-butyl methanoate, is the ester formed from formic acid and tert-butanol. Its chemical structure consists of a formate group attached to a bulky tert-butyl group. This structure influences its chemical reactivity and physical properties, making it a subject of interest in various chemical contexts. It is a colorless liquid with a fruity odor.[1]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed information on the properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 762-75-4 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 82-83 °C | [2] |

| Density | 0.872 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.379 | [2] |

| Flash Point | -9 °C (16 °F) | [3] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Synthesis of this compound

The most common laboratory synthesis of this compound is through the Fischer esterification of formic acid with tert-butanol, using an acid catalyst.[4] Due to the tertiary nature of the alcohol, reaction conditions must be carefully controlled to avoid dehydration of the alcohol to isobutylene.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Formic acid (≥95%)

-

tert-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-butanol and a slight excess of formic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reaction: Heat the mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation.

Caption: General workflow for the analysis of this compound by GC-MS.

Safety and Handling

This compound is a flammable liquid and can cause eye and respiratory irritation. Proper safety precautions are mandatory when handling this compound.

Table 2: Safety and Hazard Information for this compound

| Hazard Information | Precautionary Measures |

| GHS Pictograms | Flammable, Irritant |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources. |

Environmental Significance

This compound is a known degradation product of methyl tert-butyl ether (MTBE), a former gasoline additive. [3]Its presence in the environment, particularly in groundwater, is often linked to MTBE contamination. The hydrolysis of this compound to tert-butanol and formic acid is a key reaction in its environmental fate. [1]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, synthesis, analytical methods, and safety considerations. For researchers and professionals in drug development, this compound serves as a useful, albeit simple, building block in organic synthesis. The provided experimental protocols offer a starting point for its practical application in the laboratory. While not a direct modulator of biological pathways, its role in the chemical sciences is well-established.

References

Spectroscopic Analysis of Tert-Butyl Formate: A Technical Guide

Introduction

Tert-butyl formate (C5H10O2) is an organic compound, specifically an ester of formic acid and tert-butanol.[1][2] As a key chemical intermediate and a potential byproduct of methyl tert-butyl ether (MTBE) degradation, its structural elucidation and purity assessment are crucial in various research and industrial applications.[2][3][4] This guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for analysis are presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR are used to identify the different proton and carbon environments.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Singlet | 1H | H-C(=O)- |

| ~1.45 | Singlet | 9H | (CH₃)₃-C- |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[5]

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, corresponding to the three unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O |

| ~81 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Note: Chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS).

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and instrument setup.[5]

1.3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.[5]

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure a homogeneous solution, a small plug of glass wool can be inserted into the NMR tube.[5]

1.3.2. Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a 300 MHz or higher spectrometer.[6]

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the proton spectrum. Typically, a small number of scans (e.g., 8-16) are sufficient due to the high natural abundance of protons.

-

¹³C NMR Acquisition: A greater number of scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

1.3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Integration and Referencing: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons. The chemical shift axis is referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

IR Spectroscopy Data

The key diagnostic peaks in the IR spectrum of this compound are the strong C=O stretch and the C-O stretches.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2980 | Medium-Strong | C-H stretch (sp³) |

| ~1725 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~1150 | Strong | C-O stretch |

Note: The exact peak positions can vary slightly based on the sampling method (e.g., neat liquid, solution).

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" liquid sampling technique is commonly used.[10]

2.2.1. Sample Preparation (Neat Liquid)

-

Materials: Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required.[7]

-

Application: Place one to two drops of neat this compound onto the surface of one salt plate.[10]

-

Assembly: Carefully place the second salt plate on top of the first, spreading the liquid to form a thin, uniform film between the plates.[7] Avoid introducing air bubbles.

2.2.2. Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This accounts for atmospheric CO₂ and water vapor, as well as any signals from the salt plates.[7]

-

Sample Spectrum: Place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.[11]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 102. The spectrum is characterized by a prominent base peak resulting from the fragmentation of the tert-butyl group.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 59 | ~100 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ |

| 29 | Medium | [CHO]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1][12]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like this compound.[13]

3.2.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate). The concentration should be in the range of µg/mL to ng/mL.

3.2.2. GC-MS Analysis

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the gas chromatograph inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., DB-5ms).[13] The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[14]

-

Detection: An electron multiplier detects the separated ions, generating a signal that is proportional to the ion abundance.

3.2.3. Data Analysis

-

Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Interpretation: The fragmentation pattern is analyzed to confirm the structure of the compound. The peak with the highest intensity is designated as the base peak. The molecular weight can sometimes be inferred from the highest m/z value, although the molecular ion may be weak or absent.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the analysis of this compound.

References

- 1. This compound | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. GCMS Section 6.14 [people.whitman.edu]

- 12. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. ocw.mit.edu [ocw.mit.edu]

The Multifaceted Role of Tert-Butyl Formate in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate, a simple ester of formic acid and tert-butanol, is a versatile compound with a range of applications in organic synthesis and environmental science. While it is recognized as a degradation product of the fuel additive methyl tert-butyl ether (MTBE), its utility as a reagent and intermediate in chemical reactions is of significant interest to the scientific community. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in various chemical transformations, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Mechanisms of Action

The reactivity of this compound is primarily dictated by the chemistry of the formate ester functional group and the steric and electronic effects of the tert-butyl group. Its key mechanisms of action include:

-

Hydrolysis: Undergoes hydrolysis to tert-butanol and formic acid, a reaction whose kinetics are highly dependent on pH.

-

Formylating Agent: Can act as a source of a formyl group for the N-formylation of amines, typically through transesterification or catalyzed reactions.

-

Carbonylation Reactions: Serves as a reagent in transition metal-catalyzed carbonylation reactions.

-

Reaction with Nucleophiles: The electrophilic carbonyl carbon can react with strong nucleophiles, such as Grignard reagents.

Hydrolysis of this compound

The hydrolysis of this compound to tert-butyl alcohol and formic acid is a well-studied reaction, particularly in the context of its environmental fate as a metabolite of MTBE. The reaction proceeds through different mechanisms depending on the pH of the medium.[1][2]

Experimental Protocol: Kinetics of this compound Hydrolysis[1]

Objective: To determine the hydrolysis rate of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound (TBF)

-

Sterile deionized water

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Phosphate buffer (50 mM)

-

Sterile 40-mL glass vials with Teflon-lined septa

-

Gas chromatograph (GC) for analysis

Procedure:

-

Prepare buffered (pH 7) and unbuffered aqueous solutions. Adjust the pH of unbuffered solutions to the desired acidic (e.g., pH 3) or basic (e.g., pH 11) values using HCl or NaOH.

-

Spike the solutions with a stock solution of this compound to achieve a desired initial concentration.

-

Fill the glass vials completely with the TBF solution, ensuring no headspace, and seal with Teflon-lined septa.

-

Incubate the vials at a constant temperature (e.g., 25 °C).

-

At predetermined time intervals, withdraw aliquots from the vials using a syringe for analysis.

-

Analyze the concentration of this compound and tert-butyl alcohol using gas chromatography.

-

Determine the pseudo-first-order rate constants (k_obs) from the decrease in this compound concentration over time.

Data Presentation: Hydrolysis Kinetics of this compound

| Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Half-life (t½) at 22°C |

| Acid-Catalyzed (pH < 5) | k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹[2] | 59 ± 4[2] | ~3-7 days (in rainwater, pH 3-5)[1] |

| Neutral (pH 5-7) | k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹[1][2] | 78 ± 5[2] | ~5 days[1][2] |

| Base-Catalyzed (pH > 7) | k_B = 1.7 ± 0.3 M⁻¹s⁻¹[2] | 88 ± 11[2] | ~8 minutes (at pH 11)[1][2] |

Signaling Pathway: Hydrolysis Mechanisms

Caption: Mechanisms of this compound hydrolysis under different pH conditions.

This compound in Formylation Reactions

This compound can serve as a formylating agent, particularly for the N-formylation of amines to produce formamides. This transformation is valuable in organic synthesis as formamides are important intermediates and the formyl group can act as a protecting group for amines. While specific protocols detailing the use of this compound are not abundant in the literature, the general mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of the formate. This reaction is often catalyzed by a base or can proceed via transesterification.

General Experimental Workflow: N-Formylation of an Amine

While a specific protocol for this compound was not identified in the literature, a general procedure for the formylation of an amine using a formate ester is as follows:

-

Reaction Setup: The amine and this compound (in excess) are combined in a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile) in a reaction vessel equipped with a condenser and a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of a base (e.g., sodium methoxide, potassium tert-butoxide) or an acid catalyst may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining catalyst and byproducts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield the pure N-formylated amine.

Logical Relationship: Factors Influencing N-Formylation

Caption: Key factors influencing the efficiency of N-formylation reactions.

Carbonylation Reactions Involving this compound

This compound can be utilized as a reagent in direct carbonylation reactions. For instance, it has been reported as a reagent in the rhodium-catalyzed carbonylation of benzyl halides.[3] In this type of reaction, this compound likely serves as a source of carbon monoxide in situ.

Conceptual Experimental Protocol: Rhodium-Catalyzed Carbonylation of a Benzyl Halide

A detailed experimental protocol was not available in the searched literature. The following is a conceptual procedure based on general knowledge of similar reactions.

Objective: To synthesize a tert-butyl arylacetate via the carbonylation of a benzyl halide using this compound.

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

This compound

-

Rhodium catalyst (e.g., [Rh(CO)₂Cl]₂)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.

-

Add the benzyl halide to the catalyst solution.

-

Add an excess of this compound to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired tert-butyl arylacetate.

Reaction Mechanism Pathway: Plausible Catalytic Cycle

Caption: A plausible catalytic cycle for the rhodium-catalyzed carbonylation of a benzyl halide.

Reaction of this compound with Grignard Reagents

Esters, including this compound, react with an excess of Grignard reagents to produce tertiary alcohols. The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone intermediate. In the case of this compound, the initial product of the first addition is an aldehyde, which then reacts with a second equivalent of the Grignard reagent to yield a secondary alcohol after acidic workup.

General Experimental Protocol: Reaction with a Grignard Reagent

A specific protocol for this compound was not found. The following is a general procedure for the reaction of a formate ester with a Grignard reagent.

Objective: To synthesize a secondary alcohol from this compound and a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

-

Anhydrous diethyl ether

-

Aqueous solution of a weak acid (e.g., saturated NH₄Cl)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Place the Grignard reagent in the flask.

-

Dissolve this compound in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by distillation or column chromatography.

Reaction Workflow: Grignard Reaction with this compound

Caption: Stepwise workflow for the reaction of this compound with a Grignard reagent.

Role in Drug Development and Medicinal Chemistry

The direct application of this compound in drug molecules is not prevalent. However, its derivatives and its use as an intermediate in the synthesis of pharmaceutically active compounds have been noted. For instance, a patent describes the use of a derivative, 4-formylpiperidine-1-tert-butyl formate, in the preparation of a compound for the treatment of hypertension and obesity.[1] This suggests that the this compound moiety can be a useful building block in the synthesis of complex molecules with potential therapeutic applications. The tert-butyl group, in general, is a common motif in medicinal chemistry used to increase lipophilicity and metabolic stability, though it is not frequently delivered via this compound.

Conclusion

This compound is a compound with diverse reactivity that extends beyond its role as an environmental metabolite. Its mechanisms of action in hydrolysis, formylation, carbonylation, and reactions with strong nucleophiles highlight its potential as a valuable reagent in organic synthesis. While detailed experimental protocols for some of its applications are not widely published, the fundamental principles of its reactivity provide a strong basis for its further exploration in academic and industrial research, including the development of novel synthetic methodologies and its potential incorporation into the synthesis of new pharmaceutical agents. This guide serves as a foundational resource for scientists and researchers looking to understand and utilize the chemical properties of this compound.

References

A Technical Guide to the Solubility of Tert-Butyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate (TBF), an ester with the chemical formula C₅H₁₀O₂, is a colorless liquid with a fruity odor.[1] It is recognized for its role as a byproduct of the degradation of methyl tert-butyl ether (MTBE), a common gasoline additive.[2][3] In laboratory and industrial settings, this compound is utilized as a solvent and a reagent in organic synthesis.[1] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

This technical guide provides an overview of the known solubility characteristics of this compound in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate precise data for their specific applications.

Inferred Solubility Profile

This compound is generally described as being soluble in organic solvents.[1][4] The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent. As an ester, this compound has polar characteristics due to the carbonyl group but also non-polar characteristics owing to the tert-butyl group. This structure suggests it is likely miscible with a wide range of common organic solvents. One source indicates that it is slightly soluble in acetonitrile and chloroform, though this is a qualitative description.[5] An estimated aqueous solubility for this compound has been predicted to be 17.4 g/L.[6]

Quantitative Solubility Data

| Solvent Class | Solvent | Chemical Formula | Polarity | Solubility ( g/100 g solvent at 25°C) | Notes |

| Polar Protic | Methanol | CH₃OH | High | Data not available (Expected to be miscible) | |

| Ethanol | C₂H₅OH | High | Data not available (Expected to be miscible) | ||

| Polar Aprotic | Acetone | C₃H₆O | High | Data not available (Expected to be miscible) | |

| Acetonitrile | C₂H₃N | High | Slightly Soluble[5] | ||

| Dichloromethane | CH₂Cl₂ | Medium | Data not available (Expected to be miscible) | ||

| Chloroform | CHCl₃ | Medium | Slightly Soluble[5] | ||

| Non-Polar | Hexane | C₆H₁₄ | Low | Data not available (Expected to be miscible) | |

| Toluene | C₇H₈ | Low | Data not available (Expected to be miscible) | ||

| Diethyl Ether | (C₂H₅)₂O | Low | Data not available (Expected to be miscible) |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following modified shake-flask method followed by gravimetric analysis can be employed. This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Calibrated pipettes or syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed glass vial, add a known volume of the organic solvent.

-

Add an excess amount of this compound to the solvent. The formation of a distinct second phase or turbidity indicates that a saturated solution can be achieved.

-

Place the sealed vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Analysis:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to allow for phase separation.

-

Carefully withdraw a known volume of the solvent phase (the saturated solution) using a calibrated pipette or syringe, ensuring that none of the undissolved this compound phase is collected.

-

Transfer the collected aliquot to a pre-weighed, dry container.

-

Weigh the container with the aliquot to determine the total mass of the saturated solution.

-

Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator. Gentle heating may be applied if the solvent is volatile and the solute is not.

-

Once the solvent is evaporated, place the container with the this compound residue in a drying oven at a temperature below the boiling point of this compound (82-83°C) until a constant weight is achieved.[7]

-

Cool the container in a desiccator before each weighing to prevent atmospheric moisture absorption.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight of the container with the residue.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the saturated solution aliquot.

-

Express the solubility in grams of this compound per 100 grams of the solvent.

Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. CAS 762-75-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Buy this compound | 762-75-4 [smolecule.com]

- 5. 762-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. This compound [stenutz.eu]

Stability and Decomposition Pathways of Tert-Butyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl formate (TBF), an ester of formic acid and tert-butyl alcohol, is a compound of interest due to its presence as a degradation product of fuel oxygenates like methyl tert-butyl ether (MTBE) and its potential applications in chemical synthesis. Understanding its stability and decomposition pathways is crucial for environmental fate assessment, process chemistry, and drug development, where ester stability can impact formulation and shelf-life. This technical guide provides an in-depth analysis of the primary decomposition routes of this compound: thermal decomposition (pyrolysis) and hydrolysis. It summarizes key kinetic data, details experimental methodologies for studying these pathways, and presents visual representations of the decomposition mechanisms.

Introduction

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor.[1] While it finds use as a solvent and in flavoring, its environmental significance largely stems from being a byproduct of the atmospheric and microbial degradation of MTBE.[2][3] The stability of this compound is primarily challenged by two main degradation routes: unimolecular thermal decomposition in the gas phase and hydrolysis in aqueous environments. This guide will explore both pathways in detail, providing quantitative data and procedural insights relevant to researchers in environmental science and drug development.

Thermal Decomposition (Pyrolysis)

The gas-phase thermal decomposition of this compound proceeds via a unimolecular elimination reaction, yielding isobutene and formic acid. This process has been studied in static systems and is a key consideration for high-temperature applications or analytical procedures involving this ester.

Decomposition Pathway and Mechanism

The pyrolysis of this compound is a classic example of an Eᵢ elimination reaction, proceeding through a concerted, cyclic transition state.[1] The reaction involves the transfer of a β-hydrogen from one of the methyl groups of the tert-butyl moiety to the carbonyl oxygen, with simultaneous cleavage of the C-O and C-H bonds and formation of a C=C double bond and an O-H bond.

Kinetic Data

The thermal decomposition of this compound has been investigated in a static system at temperatures ranging from 230°C to 300°C. The reaction is homogeneous and follows first-order kinetics in its initial stages.[1] The Arrhenius parameters for this decomposition are summarized in the table below.

| Parameter | Value | Units | Reference |

| Pre-exponential factor (A) | 10¹¹.¹ | s⁻¹ | [1] |

| Activation Energy (Ea) | 34,600 | cal/mol | [1] |

| Rate Constant (k) | log₁₀ k = 11.1 - (34,600 / 2.303RT) | s⁻¹ | [1] |

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound.

The relatively low pre-exponential factor is consistent with a molecular process involving a constrained transition state.[1]

Experimental Protocol for Pyrolysis Studies

A typical experimental setup for studying the gas-phase pyrolysis of an ester like this compound in a static system is described below.

2.3.1. Materials and Apparatus

-

Reactant: High-purity this compound, thoroughly degassed.

-

Inert Gas: Nitrogen or argon for flushing and maintaining an inert atmosphere.

-

Pyrolysis Reactor: A static vessel of known volume, typically made of Pyrex or quartz, housed in a furnace with precise temperature control.

-

Vacuum Line: For evacuating the reactor and handling gases.

-

Pressure Measurement: A pressure transducer to monitor the progress of the reaction.

-

Analytical Equipment: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for product identification and quantification.[4][5]

2.3.2. Procedure

-

Reactor Preparation: The pyrolysis reactor is evacuated to a high vacuum and heated to the desired reaction temperature.

-

Reactant Introduction: A known pressure of this compound vapor is introduced into the hot reactor.

-

Reaction Monitoring: The total pressure in the reactor is monitored over time. For the decomposition of one mole of this compound into one mole of isobutene and one mole of formic acid, the pressure will increase.

-

Product Analysis: At various time intervals, samples of the reaction mixture are withdrawn and analyzed by GC-MS to identify and quantify the products (isobutene and formic acid) and the remaining reactant.[4][5][6]

-

Data Analysis: The first-order rate constant is determined from the change in reactant concentration or the increase in total pressure over time. By performing experiments at different temperatures, the Arrhenius parameters (A and Ea) can be calculated from a plot of ln(k) versus 1/T.

Hydrolytic Decomposition

In aqueous environments, the primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield tert-butyl alcohol and formic acid. The rate of hydrolysis is highly dependent on pH and temperature.[7][8]

Decomposition Pathways and Mechanisms

The hydrolysis of this compound can proceed through three distinct pathways: acid-catalyzed, neutral, and base-catalyzed.

-

Acid-Catalyzed Hydrolysis (AAC2): In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of tert-butyl alcohol.[7]

-

Neutral Hydrolysis: In the pH range of 5 to 7, the neutral hydrolysis pathway, involving the direct nucleophilic attack of water on the carbonyl carbon, is predominant.[7][8]

-

Base-Catalyzed Hydrolysis (BAC2): Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses to form formate and tert-butyl alcohol.[7]

Kinetic Data

The kinetics of this compound hydrolysis have been studied as a function of pH and temperature. The rate constants and activation energies for the acid-catalyzed (kₐ), neutral (kₙ), and base-catalyzed (kₑ) pathways are summarized below.

| Parameter | Acid-Catalyzed (kₐ) | Neutral (kₙ) | Base-Catalyzed (kₑ) | Reference |

| Rate Constant | (2.7 ± 0.5) × 10⁻³ | (1.0 ± 0.2) × 10⁻⁶ | 1.7 ± 0.3 | [7][8] |

| Units | M⁻¹s⁻¹ | s⁻¹ | M⁻¹s⁻¹ | [7][8] |

| Activation Energy (Ea) | 59 ± 4 | 78 ± 5 | 88 ± 11 | [7][8] |

| Units | kJ/mol | kJ/mol | kJ/mol | [7][8] |

Table 2: Kinetic Parameters for the Hydrolysis of this compound.

These data indicate that the hydrolysis of this compound is significantly accelerated at both low and high pH.[7][8] For instance, the half-life at neutral pH and 22°C is estimated to be 5 days, while at pH 11 and the same temperature, it is only 8 minutes.[7][8]

Experimental Protocol for Hydrolysis Studies

The following protocol outlines a typical procedure for determining the hydrolysis kinetics of this compound.

3.3.1. Materials and Apparatus

-

Reactant: High-purity this compound.

-

Reagents: Deionized water, buffer solutions of various pH values, and solutions of HCl and NaOH for pH adjustment.

-

Reaction Vessels: Temperature-controlled reaction vessels, such as sealed glass ampoules or vials with minimal headspace.

-

Constant Temperature Bath: To maintain a constant reaction temperature.

-

Analytical Equipment: A gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for the analysis of this compound and its degradation product, tert-butyl alcohol.[6] A pH meter for verifying the pH of the reaction solutions.

3.3.2. Procedure

-

Preparation of Reaction Solutions: Prepare aqueous solutions of known pH using appropriate buffers or by adding acid or base. For experiments at high pH where the reaction is fast, replicate reaction vessels for each time point may be necessary.[7]

-

Initiation of the Reaction: Spike a known amount of this compound into the temperature-equilibrated buffered solutions to initiate the hydrolysis reaction.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

Quenching and Extraction (if necessary): If the reaction is ongoing, it may need to be quenched, for example, by neutralization. The analyte can then be extracted into an organic solvent suitable for GC analysis. Direct aqueous injection is also a viable analytical technique.[6]

-

Analysis: Analyze the samples by GC-MS or GC-FID to determine the concentrations of this compound and tert-butyl alcohol.[6]

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k_obs) at a given pH. The second-order rate constants for the acid- and base-catalyzed pathways can be determined from the relationship between k_obs and the concentration of H⁺ or OH⁻. The Arrhenius parameters can be determined by conducting the experiments at different temperatures.

Visualizing Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and a general experimental workflow.

Caption: Thermal decomposition pathway of this compound.

Caption: Hydrolysis pathways of this compound.

References

- 1. 543. The pyrolysis of tert.-butyl formate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. KIT/ITC- Research - Pyrolysis Technology - Pyrolysis Products Analysis [itc.kit.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. testinglab.com [testinglab.com]

- 6. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 7. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Hydrolysis of this compound: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

Thermodynamic Properties of tert-Butyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of tert-butyl formate (C₅H₁₀O₂), a volatile organic compound with applications as a solvent and potential relevance in various chemical processes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's thermodynamic behavior for process design, safety analysis, and computational modeling.

Core Thermodynamic Properties

A summary of the available physical and thermodynamic properties of this compound is presented below. It is important to note that experimentally determined thermodynamic data for this compound are scarce in publicly accessible literature. Much of the available information is based on estimations or data for its isomers.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | State/Conditions | Source |

| Molecular Formula | C₅H₁₀O₂ | - | - |

| Molecular Weight | 102.13 g/mol | - | [1] |

| CAS Number | 762-75-4 | - | [2] |

| Boiling Point | 82-83 °C (355.15-356.15 K) | 1 atm | [3] |

| Density | 0.872 g/mL | 25 °C (298.15 K) | [3] |

| Flash Point | -9 °C (264.15 K) | Closed Cup | [3] |

| Refractive Index (n²⁰/D) | 1.379 | 20 °C (293.15 K) | |

| Standard Enthalpy of Formation (ΔfH°) | Data not available | Gas/Liquid, 298.15 K | - |

| Liquid Heat Capacity (Cp) | Data not available | - | - |

| Enthalpy of Vaporization (ΔvapH°) | Data not available | - | - |

| Gibbs Free Energy of Formation (ΔfG°) | Data not available | Gas/Liquid, 298.15 K | - |

Vapor Pressure

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are the Antoine constants specific to the substance.

While some databases provide constants for "butyl formate," these typically refer to the n-butyl isomer and should not be used for the tert-butyl isomer due to significant differences in volatility.[4] Researchers requiring precise vapor pressure data are advised to perform experimental measurements.

Experimental Protocols for Thermodynamic Property Determination

For researchers seeking to determine the thermodynamic properties of this compound experimentally, the following established methodologies are recommended.

Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation (ΔfH°) can be determined using bomb calorimetry, which measures the heat of combustion (ΔcH°).

Experimental Workflow: Bomb Calorimetry

References

Quantum Chemical Calculations for tert-Butyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and reactive properties of tert-butyl formate. This document details the computational methodologies, summarizes key quantitative data, and outlines reaction mechanisms, offering a comprehensive resource for researchers in computational chemistry, drug discovery, and materials science.

Introduction

This compound (C₅H₁₀O₂) is an organic ester with applications as a solvent and as a potential biofuel additive. Understanding its conformational landscape, vibrational characteristics, and reaction pathways is crucial for optimizing its use and predicting its environmental fate. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the molecular level, providing insights that complement and guide experimental studies. This guide focuses on the theoretical foundation and practical application of these computational methods.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O ester bond, leading to different spatial arrangements of the tert-butyl and formyl groups. Computational studies, supported by experimental observations, have shown the existence of both Z (cis) and E (trans) conformers.[1][2] The Z conformer, where the tert-butyl group and the carbonyl oxygen are on the same side of the C-O bond, is generally found to be the more stable arrangement, exhibiting a greater preference compared to the analogous conformer in methyl formate.[1]

Computational Methodology

A typical workflow for the conformational analysis of this compound using quantum chemical calculations is outlined below.

The potential energy surface (PES) is scanned by systematically rotating the dihedral angle of the ester bond. The stationary points on the PES are then subjected to geometry optimization and vibrational frequency calculations to identify true local minima corresponding to stable conformers. Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations.[3]

Quantitative Data

The relative energies of the conformers are crucial for determining their population distribution at a given temperature. The table below presents hypothetical, yet representative, data for the conformational analysis of this compound based on analogous systems.

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population at 298.15 K (%) |

| Z (cis) | ~0° | 0.00 | >95 |

| E (trans) | ~180° | >3.0 | <5 |

Table 1: Representative quantitative data for the conformational analysis of this compound.

Vibrational Spectroscopy

Vibrational frequency calculations are essential for characterizing the stable conformers and for the interpretation of experimental infrared (IR) and Raman spectra. These calculations also provide the zero-point vibrational energy (ZPVE) correction, which is necessary for accurate energy comparisons.

Computational Protocol

The standard protocol for obtaining the theoretical vibrational spectrum of this compound involves the following steps:

-

Geometry Optimization: The molecular geometry of the most stable conformer (Z-conformer) is fully optimized using a selected level of theory (e.g., DFT/B3LYP/6-311G(d,p)).

-

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the structure corresponds to a true minimum on the potential energy surface.

-

Frequency Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to improve agreement with experimental data.

-

Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum, which can be compared with experimental spectra for peak assignment.

Key Vibrational Modes

The table below summarizes some of the characteristic vibrational modes for this compound, with hypothetical frequencies based on calculations for similar esters.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) (Scaled) |

| ν(C=O) | Carbonyl stretch | ~1730 |

| ν(C-O) | Ester C-O stretch | ~1150 |

| ν(O-C(CH₃)₃) | tert-Butyl C-O stretch | ~1050 |

| δ(C-H) | C-H bending modes | ~1300-1450 |

| ν(C-H) | C-H stretching modes | ~2800-3000 |

Table 2: Representative calculated vibrational frequencies for the key functional groups in this compound.

Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Here, we explore the proposed mechanisms for the pyrolysis and hydrolysis of this compound.

Pyrolysis

The gas-phase pyrolysis of this compound is expected to proceed through a concerted, unimolecular elimination reaction via a six-membered cyclic transition state, analogous to the pyrolysis of other tert-butyl esters. This reaction yields isobutene and formic acid.

Computational Approach:

-

Locate Transition State (TS): The geometry of the transition state is located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Verify TS: A frequency calculation is performed on the TS geometry. A single imaginary frequency corresponding to the reaction coordinate confirms it is a true first-order saddle point.

-

Calculate Activation Energy (ΔE‡): The activation energy is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and the desired products on the potential energy surface.

Hydrolysis

The hydrolysis of this compound to tert-butanol and formic acid can be catalyzed by either acid or base. Computational studies can be employed to investigate the detailed mechanistic steps and energetics of these pathways. Experimental studies have provided kinetic data and activation energies for the hydrolysis of this compound.[4]

Proposed Acid-Catalyzed Mechanism:

Computational Considerations for Solvation:

For reactions in solution, it is crucial to account for the effect of the solvent. This can be done using either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where a number of solvent molecules are included in the calculation. DFT calculations using B3LYP with a PCM have been successfully applied to study related reaction mechanisms in solution.[5][6]

Reaction Energetics

The following table provides representative activation free energies for the pyrolysis and hydrolysis of this compound, with the hydrolysis data being based on experimental findings.

| Reaction | Mechanism | Activation Energy (ΔG‡) (kcal/mol) |

| Pyrolysis | Unimolecular Elimination | ~35 - 45 (Computational Estimate) |

| Acid-Catalyzed Hydrolysis | AAC2 | ~14 (Experimental)[4] |

| Neutral Hydrolysis | BAC2 | ~19 (Experimental)[4] |

| Base-Catalyzed Hydrolysis | BAC2 | ~21 (Experimental)[4] |

Table 3: Representative activation energies for the pyrolysis and hydrolysis of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. This guide has outlined the standard computational methodologies for conformational analysis, vibrational frequency calculations, and the elucidation of reaction mechanisms. The presented data and workflows, based on a combination of specific computational results for this compound and data from analogous systems, offer a valuable resource for researchers. The continued application of these theoretical methods will undoubtedly contribute to a deeper understanding of the chemical and physical properties of this and other important organic molecules, with significant implications for various fields of chemical science and industry.

References

- 1. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Synthesis of tert-Butyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl formate, a simple yet significant organic ester, holds a unique position in the landscape of chemical synthesis and biological processes. It is recognized as a metabolic byproduct of the fuel oxygenate methyl tert-butyl ether (MTBE) and serves as a versatile reagent and building block in organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering detailed experimental protocols, comparative quantitative data, and visualizations of the underlying reaction mechanisms. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental chemical entity.

Historical Perspective: The Emergence of a Tertiary Ester

While the precise first synthesis of this compound is not definitively documented in readily available literature, early investigations into the reactivity of tertiary alcohols and their derivatives in the early 20th century laid the groundwork for its preparation. The synthesis and characterization of tert-butyl alcohol by Alexander Butlerov in the 19th century was a critical precursor to the exploration of its esters.

A significant early and well-documented synthesis was reported by William Taylor in 1937 in the Journal of the Chemical Society. Taylor's work focused on the reaction of tert-butyl chloride with formic acid, providing a foundational method for the preparation of this compound. Subsequent research, such as the work by Barkenbus, Naff, and Rapp in 1954 on the preparation and properties of various tert-alkyl formates, and by David Young and Eileen Pare in 1958 on tertiary alkyl formates, further expanded the understanding and synthetic accessibility of this compound class. These studies contributed to the broader knowledge of esterification reactions involving sterically hindered tertiary alcohols.

Key Synthetic Methodologies

Several distinct methods have been historically and are currently employed for the synthesis of this compound. The following sections detail the most significant of these, providing both the chemical principles and detailed experimental protocols.

From tert-Butyl Chloride and Formic Acid (Taylor, 1937)

This method, a cornerstone in the historical synthesis of this compound, involves the SN1 reaction of tert-butyl chloride with formic acid. The tertiary carbocation intermediate formed from the dissociation of tert-butyl chloride is readily attacked by the formate anion.

Experimental Protocol:

A mixture of tert-butyl chloride and an excess of anhydrous formic acid is heated. The reaction proceeds via an SN1 mechanism, where the rate-determining step is the formation of the tert-butyl carbocation.

-

Reactants: tert-Butyl Chloride, Anhydrous Formic Acid.

-